molecular formula C17H18O B1621892 4-Acetyl-4'-propylbiphenyl CAS No. 60137-92-0

4-Acetyl-4'-propylbiphenyl

Cat. No. B1621892
CAS RN: 60137-92-0
M. Wt: 238.32 g/mol
InChI Key: LMOXYMSDLCVONT-UHFFFAOYSA-N
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Description

“4-Acetyl-4’-propylbiphenyl” is a chemical compound with the molecular formula C17H18O . It is used for research and development purposes .


Synthesis Analysis

The synthesis of “4-Acetyl-4’-propylbiphenyl” involves a reaction with C20H12N2O8PdS2(2-) and sodium hydroxide in water at 100 degrees Celsius for 6 hours . The reaction mixture is then quenched with water and extracted with EtOAc .


Molecular Structure Analysis

The molecular structure of “4-Acetyl-4’-propylbiphenyl” is determined by spectroscopic characterization and single crystal assays . The molecule has a smaller HOMO/LUMO energy gap, which corresponds to the molecule’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving “4-Acetyl-4’-propylbiphenyl” are primarily carried out with aryl bromide, arylboronic acid, and sodium hydroxide . The reaction is catalyzed by a complex in water at 100 degrees Celsius .

Scientific Research Applications

Phenylbutyrate and Cognitive Improvement

Cognitive Deficit and Tau Pathology

Phenylbutyrate, a compound with a similar acetyl group to 4-Acetyl-4'-propylbiphenyl, has been studied for its effects on cognitive deficit and tau pathology in Alzheimer's disease models. The administration of Phenylbutyrate reversed spatial learning and memory deficits in a mouse model of Alzheimer's disease without altering β-amyloid burden. It suggests the potential of acetyl-containing compounds in modulating neurodegenerative diseases (Ricobaraza et al., 2009).

Acetylation in Mutagenicity

Mutagenicity of Aminobiphenyl Compounds

Research on 4-Aminobiphenyl, a structurally related compound to 4-Acetyl-4'-propylbiphenyl, highlighted the role of acetylation in its mutagenicity. The study indicated that acetylation of oxygen is a key step in activation, providing insights into the chemical reactivity and biological impact of acetylated biphenyls (Dang & Mcqueen, 1999).

Suzuki Coupling Reactions

Green Chemistry in Synthesis

The Suzuki coupling, a powerful reaction for generating functionalized biaryls, is used in various research settings, including the synthesis of compounds with potential anti-arthritic applications. This demonstrates the relevance of biphenyl derivatives in medicinal chemistry and highlights green chemistry approaches in synthesis (Costa et al., 2012).

Neuroprotective Effects

Cerebral Ischemic Injury

Sodium 4-Phenylbutyrate (4-PBA), a compound related through the phenyl group, exhibits neuroprotective effects on cerebral ischemic injury. Its actions suggest the potential therapeutic value of related compounds in treating cerebral ischemia through mechanisms such as ER stress-mediated apoptosis inhibition (Qi et al., 2004).

Chemical Grafting

Grafting on Surfaces

The grafting of nitrophenyl groups on surfaces without electrochemical induction, related to biphenyl functionalization, opens avenues for surface modification and sensor development. This area of research demonstrates the versatility of biphenyl derivatives in creating functional materials (Adenier et al., 2005).

Safety And Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

1-[4-(4-propylphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-3-4-14-5-7-16(8-6-14)17-11-9-15(10-12-17)13(2)18/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOXYMSDLCVONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394562
Record name 1-(4'-Propyl[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-4'-propylbiphenyl

CAS RN

60137-92-0
Record name 1-(4′-Propyl[1,1′-biphenyl]-4-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60137-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4'-Propyl[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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